t-Boc-N-amido-PEG3-sulfonic acid
Overview
Description
t-Boc-N-amido-PEG3-sulfonic acid: is a polyethylene glycol (PEG) linker that contains a tert-butoxycarbonyl (t-Boc) protected amine group and a sulfonic acid group. The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted. The sulfonic acid group can undergo various chemical reactions such as esterification, halogenation, and displacement reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Scientific Research Applications
Chemistry:
Bioconjugation: t-Boc-N-amido-PEG3-sulfonic acid is used as a linker in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Drug Delivery: The PEG linker enhances the solubility and stability of drug molecules.
Biology:
Protein Modification: Used to modify proteins to improve their solubility and stability.
Cellular Imaging: Used in the synthesis of imaging agents for cellular and molecular imaging.
Medicine:
Therapeutics: Used in the development of therapeutic agents, particularly in targeted drug delivery systems.
Diagnostics: Used in the development of diagnostic agents for medical imaging.
Industry:
Polymer Chemistry: Used in the synthesis of functionalized polymers for various industrial applications.
Surface Coatings: Used in the development of surface coatings with improved properties
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG3-sulfonic acid, also known as Boc-NH-PEG3-sulfonic acid, is a PEG linker . It contains a t-Boc protected amine group and a sulfonic acid . The primary targets of this compound are molecules that can react with the amine group and the sulfonic acid .
Mode of Action
The t-Boc protecting group can be removed under acidic conditions, freeing the amine to further react . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . This allows the compound to link other molecules together, making it useful in various biochemical applications .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the molecules it is linked to. As a linker, it can be used to connect a wide variety of molecules, potentially affecting many different pathways .
Pharmacokinetics
The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the molecules it is linked to. By connecting different molecules, it can enable or enhance their interactions, potentially leading to various effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the removal of the t-Boc protecting group requires acidic conditions . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG3-sulfonic acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a t-Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is then reacted with a PEG chain to form the PEG linker.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced through a sulfonation reaction, which can involve reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions:
Esterification: The sulfonic acid group can react with alcohols to form esters.
Halogenation: The sulfonic acid group can undergo halogenation reactions to form sulfonyl halides.
Displacement Reactions: The sulfonic acid group can participate in displacement reactions with nucleophiles.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.
Halogenation: Halogenating agents such as thionyl chloride or phosphorus pentachloride are used.
Displacement Reactions: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Esters: Formed from esterification reactions.
Sulfonyl Halides: Formed from halogenation reactions.
Substituted Products: Formed from displacement reactions
Comparison with Similar Compounds
t-Boc-N-amido-PEG2-CH2CO2H: Contains a t-Boc protected amine and a carboxyl group.
t-Boc-N-amido-PEG6-acid: Contains a t-Boc protected amine and a carboxyl group with a longer PEG chain.
t-Boc-N-amido-PEG3-amine: Contains a t-Boc protected amine and an amino group.
Uniqueness:
Functional Groups: t-Boc-N-amido-PEG3-sulfonic acid is unique due to the presence of both a t-Boc protected amine and a sulfonic acid group, allowing for diverse chemical reactions.
PEG Length: The PEG3 linker provides an optimal balance between solubility and reactivity, making it suitable for various applications
Properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHIYMDHNOIKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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